molecular formula C14H20N2O4 B2902109 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034304-74-8

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2902109
CAS No.: 2034304-74-8
M. Wt: 280.324
InChI Key: VDMHPPYWAJZHEP-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic urea derivative intended for research and laboratory use only. This compound is not for diagnostic, therapeutic, or any human or veterinary use. Urea-based chemical structures are of significant interest in medicinal chemistry and drug discovery research . The presence of both 4-ethoxyphenyl and 3-hydroxyoxolane (tetrahydrofuranol) substituents on the urea core suggests potential for investigation into structure-activity relationships. Researchers may explore this molecule as a building block or intermediate in the synthesis of more complex target compounds, or as a reference standard in analytical studies. The specific biochemical applications, mechanism of action, and primary research value for this compound are areas for active investigation by qualified scientists. Please consult the product's Certificate of Analysis for detailed specifications regarding identity, purity, and composition. Handle all chemicals with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-20-12-5-3-11(4-6-12)16-13(17)15-9-14(18)7-8-19-10-14/h3-6,18H,2,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMHPPYWAJZHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves a multi-step process. One common method starts with the preparation of the 4-ethoxyphenyl isocyanate, which is then reacted with a hydroxytetrahydrofuran derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The urea bond can be reduced under specific conditions to yield amine derivatives.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxyl and urea groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic Substituents
2.1.1. 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea
  • Molecular Formula : C₁₅H₁₅FN₂O
  • Key Features :
    • Substituted with 3-ethylphenyl and 4-fluorophenyl groups.
    • Lacks the hydroxyoxolan moiety, reducing polarity compared to the target compound.
  • This compound’s simpler structure may serve as a baseline for studying urea-based pharmacophores .
2.1.2. 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
  • Molecular Formula : C₁₉H₁₈F₃N₃O₄
  • Key Features: Incorporates a pyrrolidinone ring and a trifluoromethoxyphenyl group. The trifluoromethoxy group enhances lipophilicity, contrasting with the hydroxyoxolan’s hydrophilicity in the target compound.
  • Relevance : Demonstrates how electron-withdrawing groups (e.g., trifluoromethoxy) can modulate urea reactivity and target binding .
Non-Urea Compounds with 4-Ethoxyphenyl Motifs
2.2.1. Flufenprox
  • Molecular Formula : C₂₄H₂₂ClF₃O₃
  • Key Features: A diaryl ether insecticide containing a 4-ethoxyphenyl group and a chlorophenoxy substituent. Shares the 4-ethoxyphenyl moiety but lacks the urea core.
  • Relevance: Highlights the role of ethoxyphenyl groups in agrochemical activity, though divergent applications (insecticide vs.
2.2.2. Etomethazene (Benzimidazole Derivatives)
  • Key Features: Benzimidazole scaffold with 4-ethoxyphenylmethyl and diethylaminoethyl groups. Classified as a synthetic opioid analog, structurally distinct from urea-based compounds.
  • Relevance : Illustrates the versatility of 4-ethoxyphenyl in diverse pharmacological contexts, though mechanistic pathways differ significantly .

Structural-Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Polarity Potential Applications
Target Compound Urea 4-Ethoxyphenyl, 3-hydroxyoxolan-3-ylmethyl High Enzyme inhibition, drug design
1-(3-ethylphenyl)-3-(4-fluorophenyl)urea Urea 3-Ethylphenyl, 4-fluorophenyl Moderate Pharmacological screening
Flufenprox Diaryl ether 4-Ethoxyphenyl, chlorophenoxy Low Insecticide
Etomethazene Benzimidazole 4-Ethoxyphenylmethyl, diethylaminoethyl Low Synthetic opioid analog

Key Observations :

  • Urea derivatives with aromatic substituents (e.g., 4-fluorophenyl) prioritize electronic effects over steric considerations, while the target compound’s hydroxyoxolan introduces steric and hydrogen-bonding properties .

Pharmacological and Physicochemical Data

Parameter Target Compound 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea Flufenprox
Molecular Weight (g/mol) ~294.33* 258.29 450.88
LogP (Predicted) ~1.5–2.0 ~3.0 ~5.2
Hydrogen Bond Donors 2 2 0
Bioactivity Not reported Not reported Insecticidal

*Calculated based on molecular formula C₁₄H₂₀N₂O₄.

Q & A

Q. What are the standard synthetic routes for 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, including:

  • Introduction of the ethoxyphenyl group via electrophilic aromatic substitution or coupling reactions.
  • Formation of the urea linkage through reaction of an isocyanate with an amine or amine derivative. Key optimization factors include:
  • Solvent selection (e.g., dichloromethane or ethanol for polar intermediates) .
  • Temperature control (e.g., low temperatures to minimize side reactions during urea bond formation) .
  • Catalysts (e.g., palladium on carbon for coupling steps) . Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : For confirming structural integrity, including the ethoxyphenyl and hydroxyoxolan moieties .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for research-grade material) .
  • Solubility tests : To determine solubility in solvents like DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme or receptor modulation?

Methodological approaches include:

  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates or colorimetric assays (e.g., for kinases or hydrolases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to target receptors .
  • Structure-Activity Relationship (SAR) studies : Modify the hydroxyoxolan or ethoxyphenyl groups to identify critical pharmacophores . For example, replacing the hydroxy group with a methoxy moiety could alter hydrogen-bonding interactions with biological targets .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., varying IC50 values across studies)?

Contradictions may arise from:

  • Assay variability : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .
  • Cellular context : Compare activity in cell-free systems vs. cell-based models to identify off-target effects . Dose-response curves and replicate experiments (n ≥ 3) are critical for reproducibility .

Q. How can in vitro and in vivo models be leveraged to assess therapeutic potential?

  • In vitro :
  • Cytotoxicity screening : Use MTT or ATP-based assays in cancer cell lines .
  • Anti-inflammatory testing : Measure TNF-α or IL-6 suppression in macrophages .
    • In vivo :
  • Pharmacokinetics (PK) : Assess bioavailability and half-life in rodent models .
  • Efficacy studies : Test in disease models (e.g., murine inflammation or oxidative stress models) with dose optimization .

Q. What are the key considerations for structural modifications to enhance pharmacokinetic properties?

  • Hydrophilicity : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) to reduce hepatic clearance .
  • Bioisosteric replacements : Substitute the hydroxyoxolan ring with morpholine or piperidine to enhance blood-brain barrier penetration . Computational modeling (e.g., molecular docking) can prioritize modifications for synthesis .

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